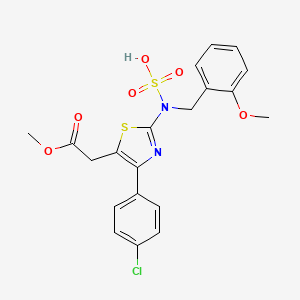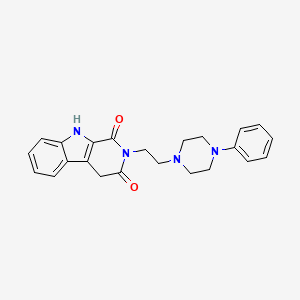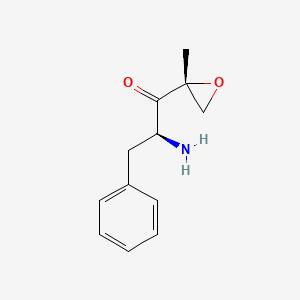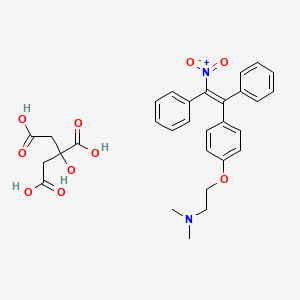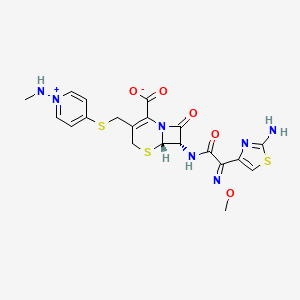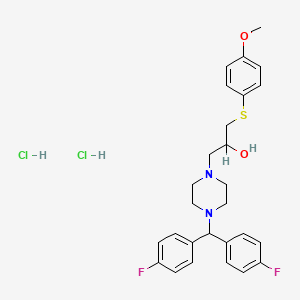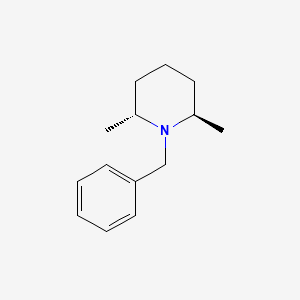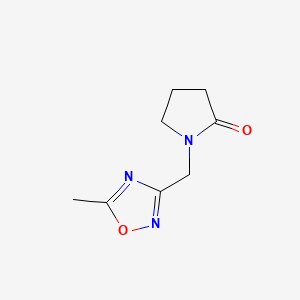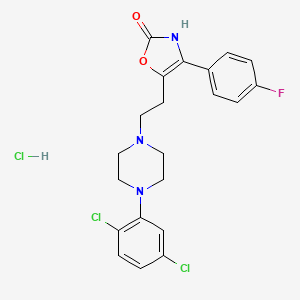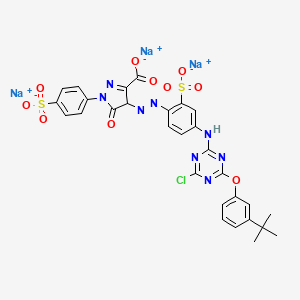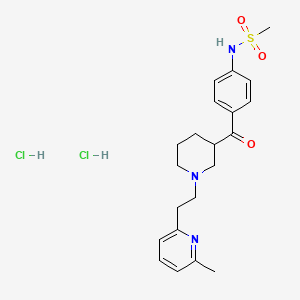
Methanesulfonamide, N-(4-((1-(2-(6-methyl-2-pyridinyl)ethyl)-3-piperidinyl)carbonyl)phenyl)-,dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanesulfonamide, N-(4-((1-(2-(6-methyl-2-pyridinyl)ethyl)-3-piperidinyl)carbonyl)phenyl)-,dihydrochloride is a chemical compound known for its significant role in pharmacological research. It is often used as a reference compound in studies involving potassium channels, particularly the human ether-à-go-go-related gene (hERG) potassium channels .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods while ensuring compliance with safety and environmental regulations. The process may include the use of large-scale reactors, continuous flow systems, and advanced purification techniques to achieve the required quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Methanesulfonamide, N-(4-((1-(2-(6-methyl-2-pyridinyl)ethyl)-3-piperidinyl)carbonyl)phenyl)-,dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the specific reaction but generally require controlled temperatures, specific solvents, and sometimes catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
Methanesulfonamide, N-(4-((1-(2-(6-methyl-2-pyridinyl)ethyl)-3-piperidinyl)carbonyl)phenyl)-,dihydrochloride is widely used in scientific research, particularly in the fields of:
Chemistry: As a reference compound in studies involving potassium channels.
Biology: To study the effects of potassium channel modulation on cellular functions.
Medicine: In the development of drugs targeting potassium channels, particularly for cardiac and neurological conditions.
Industry: As a chemical intermediate in the synthesis of other pharmacologically active compounds
Wirkmechanismus
The compound exerts its effects by modulating the activity of hERG potassium channels. It acts as a blocker, preventing the flow of potassium ions through the channel, which in turn affects the cardiac action potential and influences its duration. This mechanism is crucial in understanding the role of hERG channels in cardiac function and in the development of drugs targeting these channels .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Nitro-N-(4-phenoxyphenyl)benzamide (ICA-105574): A potent hERG channel activator with a unique mechanism of action.
PD-118057: Another compound that modulates hERG channel activity.
Uniqueness
Methanesulfonamide, N-(4-((1-(2-(6-methyl-2-pyridinyl)ethyl)-3-piperidinyl)carbonyl)phenyl)-,dihydrochloride is unique in its specific blocking action on hERG channels, making it a valuable tool in pharmacological research and drug development .
Eigenschaften
CAS-Nummer |
113560-05-7 |
|---|---|
Molekularformel |
C21H29Cl2N3O3S |
Molekulargewicht |
474.4 g/mol |
IUPAC-Name |
N-[4-[1-[2-(6-methylpyridin-2-yl)ethyl]piperidine-3-carbonyl]phenyl]methanesulfonamide;dihydrochloride |
InChI |
InChI=1S/C21H27N3O3S.2ClH/c1-16-5-3-7-19(22-16)12-14-24-13-4-6-18(15-24)21(25)17-8-10-20(11-9-17)23-28(2,26)27;;/h3,5,7-11,18,23H,4,6,12-15H2,1-2H3;2*1H |
InChI-Schlüssel |
SMXINPYXESFIED-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CC=C1)CCN2CCCC(C2)C(=O)C3=CC=C(C=C3)NS(=O)(=O)C.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




